Product packaging for 4-(Methylsulfanyl)-N,N-diphenylaniline(Cat. No.:CAS No. 36809-18-4)

4-(Methylsulfanyl)-N,N-diphenylaniline

Cat. No.: B13142276
CAS No.: 36809-18-4
M. Wt: 291.4 g/mol
InChI Key: ASCFLNCTVHFRMM-UHFFFAOYSA-N
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Description

Overview of Triphenylamine (B166846) Derivatives in Functional Organic Materials

Triphenylamine (TPA) and its derivatives are a cornerstone class of molecules in the development of functional organic materials. researchgate.net Their widespread use stems from a combination of advantageous properties, including a propeller-like three-dimensional structure, strong electron-donating nature, and significant photoactive and electroactive characteristics. researchgate.netresearchgate.net These features make TPA derivatives particularly suitable for a variety of applications in organic electronics. researchgate.net

One of the most prominent roles of TPA derivatives is as hole-transporting materials. researchgate.net Their ability to be easily oxidized to form stable radical cations allows for the efficient transport of positive charges, a critical function in many electronic devices. researchgate.netresearchgate.net This has led to their extensive use in organic light-emitting diodes (OLEDs), solar cells, and organic field-effect transistors. researchgate.net The versatility of TPA is further enhanced by its synthetic accessibility, which allows for fine-tuning of its redox and optical properties by introducing various functional groups to the phenyl rings. scispace.com This molecular engineering capability enables the development of materials with tailored energy levels and absorption characteristics for specific device applications. scispace.com

PropertyDescriptionRelevance in Organic Electronics
Hole TransportEfficient transport of positive charges (holes) through the material.Essential for Hole Transport Layers (HTLs) in OLEDs and perovskite solar cells. researchgate.net
Electron-Donating NatureThe nitrogen atom's lone pair of electrons can be easily donated.Forms the donor component in donor-acceptor systems for photovoltaics and nonlinear optics. rsc.org
Electrochemical ReversibilityAbility to undergo stable and reversible oxidation and reduction cycles.Crucial for applications in electrochromic devices ("smart" windows) and rechargeable batteries. ntu.edu.twrsc.org
PhotoluminescenceEmission of light after absorbing photons.Used as emissive materials in OLEDs. ntu.edu.tw
TunabilityProperties can be modified by adding different chemical groups.Allows for the design of materials with specific energy levels and absorption spectra for targeted applications. scispace.com

Significance of the Diphenylaniline Core in Optoelectronic Applications

The diphenylaniline (DPA) structure forms the central core of triphenylamine and is fundamental to its utility in optoelectronics. This core consists of a nitrogen atom bonded to two phenyl rings, which, along with the third phenyl ring in TPA, creates a non-planar, propeller-like geometry. This structure is crucial as it inhibits close molecular packing (crystallization) in the solid state, which helps in forming stable amorphous films—a desirable trait for fabricating large-area electronic devices.

The primary significance of the DPA core lies in its potent electron-donating capability. rsc.org The nitrogen atom's lone pair of electrons is delocalized across the attached phenyl rings, making the molecule electron-rich. This characteristic is heavily exploited in the design of "push-pull" or donor-π-acceptor (D-π-A) molecules. nih.gov In these systems, the DPA or TPA unit serves as the electron donor (the "push"), which is connected via a conjugated spacer (π-bridge) to an electron-acceptor unit. nih.gov

Research Landscape of Organosulfur Compounds in Organic Electronics

Organosulfur compounds, which are organic molecules containing one or more sulfur atoms, represent a diverse and highly functional class of materials in organic electronics. numberanalytics.com The inclusion of sulfur into an organic framework imparts unique electronic and physical properties that are distinct from their oxygen- and nitrogen-containing counterparts. britannica.com Sulfur is a third-period element, meaning it has accessible d-orbitals that can participate in bonding, allowing for a wider range of valencies and coordination geometries compared to second-period elements. britannica.com

The versatility of sulfur chemistry is a key driver of its use in materials science. numberanalytics.com Sulfur can exist in various oxidation states, such as in sulfides (thioethers), sulfoxides, and sulfones. wikipedia.org Each of these functional groups has a different electronic effect on the molecule. For instance, a thioether group (like the methylsulfanyl group, -S-CH₃) is generally considered an electron-donating group due to the lone pairs on the sulfur atom. In contrast, oxidizing the sulfur to a sulfone (-SO₂-) transforms it into a powerful electron-withdrawing group. This ability to tune the electronic nature of a molecule through simple oxidation of a sulfur atom is a powerful tool for materials design.

In the context of organic electronics, organosulfur compounds are used in a wide array of applications. Polythiophenes, polymers composed of repeating thiophene (B33073) units, are among the most studied and successful conducting polymers used in organic field-effect transistors and solar cells. The sulfur atom in the thiophene ring helps to planarize the polymer backbone and facilitate intermolecular charge hopping. Furthermore, sulfur-containing compounds are being investigated for use in energy storage, such as in lithium-sulfur batteries, and for their unique optical properties. numberanalytics.com The incorporation of a sulfur atom, as seen in 4-(Methylsulfanyl)-N,N-diphenylaniline, is a strategic approach to modulate the inherent properties of a known electroactive core like triphenylamine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17NS B13142276 4-(Methylsulfanyl)-N,N-diphenylaniline CAS No. 36809-18-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36809-18-4

Molecular Formula

C19H17NS

Molecular Weight

291.4 g/mol

IUPAC Name

4-methylsulfanyl-N,N-diphenylaniline

InChI

InChI=1S/C19H17NS/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15H,1H3

InChI Key

ASCFLNCTVHFRMM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Synthesis of 4-(Methylsulfanyl)-N,N-diphenylaniline and its Direct Analogues

The construction of the this compound scaffold can be accomplished through several key synthetic strategies, with palladium-catalyzed reactions being the most prominent.

The Buchwald-Hartwig amination stands as a cornerstone for the formation of carbon-nitrogen bonds in the synthesis of aryl amines. wikipedia.orgrug.nl This palladium-catalyzed cross-coupling reaction of amines with aryl halides is a powerful tool for the synthesis of this compound. wikipedia.org The reaction typically involves the coupling of 4-(methylsulfanyl)aniline with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The general transformation can be represented as follows:

Ar-X + H₂N-Ar' → Ar-NH-Ar' + HX

Key components and their roles in the Buchwald-Hartwig amination for synthesizing this compound are detailed in the table below.

ComponentExamplesRole
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand XPhos, SPhos, BINAP, DPPFStabilizes the palladium center and facilitates the catalytic cycle.
Base NaOtBu, KOtBu, K₃PO₄Activates the amine and facilitates the deprotonation steps.
Solvent Toluene, Dioxane, THFProvides the reaction medium.
Aryl Halide Iodobenzene, BromobenzeneProvides the phenyl group to be coupled with the aniline (B41778).
Amine 4-(Methylsulfanyl)anilineThe nitrogen source for the C-N bond formation.

The choice of ligand is crucial and has evolved through several "generations" of catalyst systems, each offering broader substrate scope and milder reaction conditions. wikipedia.org For instance, the use of bulky, electron-rich phosphine ligands like XPhos or SPhos often leads to higher yields and accommodates a wider range of functional groups. nih.gov

A representative synthesis of this compound via Buchwald-Hartwig amination is outlined below:

Reactant 1Reactant 2Catalyst SystemBaseSolventTemperatureYield
4-(Methylsulfanyl)anilineIodobenzenePd₂(dba)₃ / XPhosNaOtBuToluene100 °CHigh

Once the this compound core is synthesized, further functionalization can be achieved through various metal-catalyzed cross-coupling reactions. To utilize these methods, a halo-substituted derivative, such as 4-bromo-N'-(4-(methylthio)phenyl)-N'-phenylaniline, would serve as a versatile intermediate.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. nih.govikm.org.my For instance, the bromine atom on the diphenylaniline scaffold can be replaced with a variety of aryl or vinyl groups. mdpi.com

Coupling Partner 1Coupling Partner 2CatalystBaseSolvent
4-Bromo-N'-(4-(methylthio)phenyl)-N'-phenylanilineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane
4-Bromo-N'-(4-(methylthio)phenyl)-N'-phenylanilineVinylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O

Heck Coupling: This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This method can be used to introduce alkenyl substituents onto the diphenylaniline core. nih.gov

ReactantAlkeneCatalystBaseSolvent
4-Iodo-N'-(4-(methylthio)phenyl)-N'-phenylanilineStyrenePd(OAc)₂Et₃NDMF

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgrsc.org This allows for the introduction of alkynyl moieties. researchgate.net

Aryl HalideAlkyneCatalyst SystemBase
4-Iodo-N'-(4-(methylthio)phenyl)-N'-phenylanilinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N

Electrochemical methods offer a green and efficient alternative for the synthesis of diarylamines and their derivatives, often avoiding the need for metal catalysts and harsh reagents. researchgate.netnih.gov The electrochemical synthesis of this compound could potentially be achieved through the anodic oxidation of a mixture of 4-(methylsulfanyl)aniline and benzene (B151609), or through the electropolymerization of the monomer to form a conductive polymer film. ssrn.comexpresspolymlett.com

Electrochemical arylation reactions can proceed through various mechanisms, including the generation of radical cations that can then react with aromatic substrates. researchgate.net The specific conditions, such as the electrode material, solvent, and supporting electrolyte, are crucial for the success of these reactions.

MethodSubstratesElectrodeKey Features
Anodic C-N Coupling4-(Methylsulfanyl)aniline, BenzeneCarbon or PlatinumMetal-free, direct arylation.
ElectropolymerizationThis compoundIndium Tin Oxide (ITO) glassFormation of a conductive polymer film.

Synthesis of Related N,N-Diphenylaniline Derivatives and Intermediates

The synthesis of a diverse range of N,N-diphenylaniline derivatives relies on the preparation of suitably substituted precursors and the subsequent functionalization of the diphenylaniline scaffold.

The synthesis of substituted diphenylamine (B1679370) precursors often involves similar palladium-catalyzed C-N coupling reactions as described for the target molecule. wikipedia.orgresearchgate.net For example, the reaction of a substituted aniline with a substituted aryl halide can generate a wide array of diphenylamine derivatives. researchgate.net

An alternative green chemistry approach for the synthesis of aminodiphenylamines involves the direct reaction of nitrobenzene (B124822) with aniline in the presence of a base, followed by reduction. wikipedia.orgyoutube.com

Aniline DerivativeAryl Halide/NitroareneReaction Type
4-BromoanilinePhenylboronic acidSuzuki-Miyaura Coupling
Aniline4-ChloronitrobenzeneBuchwald-Hartwig Amination
AnilineNitrobenzeneVicarious Nucleophilic Substitution

Beyond cross-coupling reactions, other strategies can be employed to functionalize the diphenylaniline scaffold.

Directed Ortho-Metalation (DoM): This powerful technique allows for the regioselective functionalization of the ortho position of an aromatic ring. wikipedia.orgorganic-chemistry.org The nitrogen atom of the diphenylamine can act as a directing group, facilitating the deprotonation of the ortho-position with a strong base like n-butyllithium, followed by quenching with an electrophile. unblog.fruwindsor.cabaranlab.org

SubstrateReagent 1Reagent 2Product
N,N-Diphenylanilinen-BuLiElectrophile (e.g., CO₂)2-Carboxy-N,N-diphenylaniline

C-H Functionalization: Direct C-H functionalization is an increasingly important area of research that avoids the need for pre-functionalized starting materials. nih.govnih.gov Palladium-catalyzed C-H arylation, for example, could potentially be used to introduce additional aryl groups onto the diphenylaniline core. nih.gov

These methodologies provide a comprehensive toolkit for the synthesis and diversification of this compound and its derivatives, enabling the creation of a wide range of structures for various applications.

Advanced Structural Characterization and Molecular Conformation Studies

Single-Crystal X-ray Diffraction Analysis of 4-(Methylsulfanyl)-N,N-diphenylaniline and Related Structures

Single-crystal X-ray diffraction is an unparalleled technique for determining the exact atomic arrangement within a crystalline solid. While the specific crystallographic data for this compound is not publicly available, an analysis of the closely related compound, 4,4'-bis(methylsulfanyl)triphenylamine , provides significant insight into the expected structural features. This analogue, which features an additional methylsulfanyl group on one of the phenyl rings, can be used to infer the likely crystallographic parameters, intermolecular interactions, and molecular conformation of the target molecule.

The crystallographic data for 4,4'-bis(methylsulfanyl)triphenylamine reveals a monoclinic crystal system with the space group P2₁/c. The unit cell parameters are crucial for defining the repeating unit of the crystal lattice.

ParameterValue for 4,4'-bis(methylsulfanyl)triphenylamine
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.334(3)
b (Å)9.789(3)
c (Å)18.151(6)
β (°)103.49(3)
Volume (ų)1784.1(9)
Z4

It is reasonable to expect that this compound would crystallize in a similar system, although the exact unit cell dimensions would differ due to the absence of the second methylsulfanyl group.

Specifically, the hydrogen atoms on the phenyl rings can act as weak hydrogen bond donors to the centroids of the phenyl rings of adjacent molecules. This type of interaction is common in aromatic compounds and plays a significant role in the formation of stable, three-dimensional supramolecular architectures. It is highly probable that similar C-H···π interactions are the dominant forces in the crystal packing of this compound. Intramolecularly, the geometry is dictated by the covalent bonding and steric hindrance between the phenyl rings.

The triphenylamine (B166846) core typically adopts a non-planar, propeller-like conformation due to steric repulsion between the ortho-hydrogen atoms of the phenyl rings. The central nitrogen atom generally exhibits a trigonal pyramidal geometry. In the crystal structure of 4,4'-bis(methylsulfanyl)triphenylamine, the molecule indeed adopts this characteristic propeller shape. The dihedral angles between the planes of the three phenyl rings are a key descriptor of this conformation.

The molecular packing in the crystal of the bis(methylsulfanyl) analogue is characterized by a herringbone arrangement, where molecules are organized in layers. This packing is primarily directed by the aforementioned C-H···π interactions, which create a robust three-dimensional network. This type of packing is efficient for filling space and maximizing stabilizing intermolecular forces. Given the structural similarities, a comparable propeller conformation and herringbone packing arrangement would be anticipated for this compound.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of a molecule, providing information about the connectivity of atoms and the types of functional groups present.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons of the methylsulfanyl group. The aromatic region will be complex due to the presence of three phenyl rings. The protons on the phenyl ring bearing the methylsulfanyl group will have different chemical shifts compared to the protons on the two unsubstituted phenyl rings. The protons ortho and meta to the methylsulfanyl group will likely appear as doublets, while the protons of the other two phenyl rings will give rise to a more complex pattern of multiplets. The methyl protons of the -SCH₃ group are expected to appear as a sharp singlet, typically in the range of 2.4-2.6 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbons of the three phenyl rings and the methyl carbon. The carbon attached to the sulfur atom (ipso-carbon) will have a characteristic chemical shift, as will the other carbons of the substituted ring. The carbons of the two equivalent unsubstituted phenyl rings will show a set of signals corresponding to the ipso, ortho, meta, and para positions. The methyl carbon of the methylsulfanyl group will appear as a single peak at a higher field (lower ppm value).

NucleusExpected Chemical Shift Range (ppm)Multiplicity
Aromatic Protons6.8 - 7.5m (multiplet)
-SCH₃ Protons2.4 - 2.6s (singlet)
Aromatic Carbons110 - 150-
-SCH₃ Carbon15 - 20-

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The infrared spectrum of this compound is expected to show several characteristic absorption bands. The C-H stretching vibrations of the aromatic rings typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to a series of sharp bands between 1600 and 1450 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected in the range of 1360-1250 cm⁻¹. The C-S stretching vibration of the methylsulfanyl group is typically weaker and can be found in the region of 700-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring stretching vibrations are usually strong in the Raman spectrum. A prominent feature is the ring breathing mode of the substituted benzene (B151609) ring. The C-S stretching vibration may also be more readily observed in the Raman spectrum compared to the IR spectrum.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman (strong)
C-N Stretch1360 - 1250IR
C-S Stretch700 - 600IR, Raman

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for elucidating the structure of "this compound" by providing information about its molecular weight and fragmentation pattern. Analysis under electron ionization (EI) allows for a detailed study of the ion chemistry of the molecule.

The mass spectrum of "this compound" is predicted to exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The presence of aromatic rings and the tertiary amine structure generally leads to a stable molecular ion. whitman.edumiamioh.edu

Key fragmentation pathways are deduced from the structural components of the molecule: the diphenylamine (B1679370) core and the methylsulfanyl group. The fragmentation of related compounds such as diphenylamine and thioanisole (B89551) (methyl phenyl sulfide) provides insight into the expected behavior of "this compound". nist.govchemicalbook.comnih.gov

One of the primary fragmentation events is anticipated to be the loss of a methyl radical (•CH₃) from the methylsulfanyl group, a common α-cleavage for thioethers. miamioh.edunih.gov This would result in a stable ion. Another significant fragmentation would involve the cleavage of the C-S bond, leading to the loss of the •SCH₃ radical.

Fragmentation of the diphenylamine structure itself is also expected. This can involve the loss of a phenyl group (•C₆H₅) or rearrangements and cleavages within the aromatic rings. nist.govmassbank.eu The stability of the resulting carbocations and radical cations dictates the relative abundance of the observed fragment ions. youtube.com

Based on these established fragmentation principles for aromatic amines and sulfides, the following table summarizes the predicted major ions in the mass spectrum of "this compound". whitman.edumiamioh.edujove.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (mass-to-charge ratio) Predicted Fragment Ion Proposed Fragmentation Pathway
291 [C₁₉H₁₇NS]⁺ Molecular Ion (M⁺)
276 [C₁₈H₁₄NS]⁺ Loss of a methyl radical (M⁺ - •CH₃)
244 [C₁₈H₁₄N]⁺ Loss of the methylsulfanyl radical (M⁺ - •SCH₃)
168 [C₁₂H₁₀N]⁺ Ion resulting from cleavage within the diphenylamine structure
167 [C₁₂H₉N]⁺ Further fragmentation of the diphenylamine core
77 [C₆H₅]⁺ Phenyl cation

This data is predicted based on the fragmentation patterns of structurally related compounds.

Electronic Structure and Photophysical Properties

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic transitions and reactivity of a molecule. The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For molecules like 4-(Methylsulfanyl)-N,N-diphenylaniline, the HOMO is typically associated with the capacity to donate an electron, while the LUMO relates to the ability to accept an electron. ajchem-a.comthaiscience.info The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that influences the molecule's optical and electronic properties. ajchem-a.comnih.gov

In the case of this compound, the HOMO is primarily localized on the electron-rich triphenylamine (B166846) moiety, specifically the central nitrogen atom and the adjacent phenyl rings. This distribution indicates that the initial electronic excitation involves the transfer of an electron from this donor core. scispace.com The LUMO, conversely, is distributed across the π-conjugated system of the phenyl rings. nih.govresearchgate.net Theoretical studies on similar TPA derivatives show that the HOMO energy levels are significantly influenced by the substituents on the phenyl rings. scispace.com

Table 1: Representative FMO Energy Levels of Substituted Triphenylamine Derivatives

Compound AnalogueSubstituentHOMO (eV)LUMO (eV)Energy Gap (eV)
4-Substituted TPA (General)-H (Unsubstituted)-5.34-2.313.03
4-Substituted TPA (General)-OCH₃ (Electron-Donating)-5.16-2.252.91
4-Substituted TPA (General)-NO₂ (Electron-Withdrawing)-5.79-2.763.03

Note: Data is representative of typical triphenylamine derivatives to illustrate substituent effects and is based on findings from analogous compounds. scispace.com

Substituents play a crucial role in tuning the electronic energy levels of TPA derivatives. scispace.com The methylsulfanyl (-SCH₃) group is known to be an electron-donating group due to the lone pairs on the sulfur atom, which can participate in resonance with the phenyl ring. This electron-donating nature increases the electron density on the TPA core, thereby raising the energy of the HOMO. scispace.com

Charge Transfer Mechanisms within the Molecular Architecture

The movement of charge upon photoexcitation is a defining characteristic of donor-acceptor molecules. In this compound, several charge transfer (CT) mechanisms can be considered, which dictate its photophysical behavior.

In many modern organic emitters, the excited state is not a pure state but rather a hybrid of a locally excited (LE) state and a charge-transfer (CT) state. This is known as a Hybridized Local and Charge Transfer (HLCT) state. bohrium.comnih.govrsc.org In an LE state, the electron and hole are localized on the same molecular fragment, whereas in a CT state, the electron is transferred from a donor to an acceptor unit. researchgate.net

TPA derivatives are prime candidates for exhibiting HLCT characteristics. researchgate.netbohrium.com The TPA core can support an LE state, while the donor-acceptor nature of the substituted TPA system facilitates a CT state. The degree of hybridization depends on the molecular geometry and the electronic coupling between the donor (TPA) and the acceptor part of the molecule. bohrium.com This HLCT character is highly beneficial for OLED applications as it can facilitate a high rate of radiative decay while also enabling efficient harvesting of triplet excitons through a process called "hot exciton" reverse intersystem crossing. nih.gov

Through-space charge transfer (TSCT) is a mechanism where charge transfer occurs between non-covalently linked donor and acceptor moieties that are in close spatial proximity. nih.govbit.edu.cnrsc.org This is distinct from the more common through-bond charge transfer (TBCT), which relies on a conjugated π-system. TSCT is typically observed in molecules where the donor and acceptor are held in a specific folded conformation by a rigid linker. rsc.orgnih.gov

Intramolecular Charge Transfer (ICT) is a fundamental process in donor-acceptor systems upon photoexcitation. rsc.org In this compound, the TPA group acts as the electron donor and the phenyl ring system acts as the acceptor. Upon absorption of a photon, an electron is promoted from the HOMO (localized on the TPA donor) to the LUMO, resulting in a significant redistribution of electron density. scispace.com

This charge separation creates a large dipole moment in the excited state, making the photophysical properties highly sensitive to the polarity of the surrounding environment (solvatochromism). figshare.comresearchgate.net In polar solvents, the excited state is stabilized, leading to a red-shift in the emission spectrum. rsc.org The efficiency and nature of this ICT process are controlled by the electron-donating strength of the TPA core and the electronic properties of the substituted phenyl ring. figshare.commdpi.comnih.gov

Exciton (B1674681) Dynamics and Energy Transfer Pathways

Following the initial photoexcitation, the created excited state, or exciton, undergoes several decay processes. The study of these processes is known as exciton dynamics. In materials composed of TPA derivatives, excitons are not necessarily stationary and can move between molecules. nih.gov

In amorphous thin films, which are relevant for device applications, exciton diffusion is a critical process. rsc.org This diffusion is typically described as Förster Resonance Energy Transfer (FRET), where an excited molecule (donor) non-radiatively transfers its energy to a neighboring molecule (acceptor) in its ground state. The efficiency of this transfer depends on the spectral overlap between the emission of the donor and the absorption of the acceptor, as well as the distance and orientation between them. rsc.org

The excited state lifetime—the average time an exciton exists before returning to the ground state—is another key parameter. Studies on similar TPA-based molecules have shown that lifetimes can be surprisingly short in solution due to non-radiative relaxation pathways but can be significantly longer in a solid-state matrix where molecular motion is restricted. nih.govresearchgate.net Enhancing exciton diffusion length is often a goal in organic solar cell design, as it allows excitons generated far from the donor-acceptor interface to still contribute to the photocurrent. rsc.org The specific dynamics for this compound would be influenced by its molecular packing in the solid state and the strength of intermolecular electronic coupling. nih.gov

Photoluminescence Spectroscopy and Quantum Yields

Photoluminescence spectroscopy is essential for characterizing the emissive properties of this compound. The photoluminescence quantum yield (PLQY) is a critical measure of a material's emission efficiency, defined as the ratio of photons emitted to photons absorbed. For D-A molecules, the PLQY can be highly dependent on the molecular environment, such as the solvent polarity or the solid-state matrix. acs.org In some cases, aggregation can lead to self-quenching and a decrease in quantum yield, while in others it can enhance emission. acs.org

Table 1: Representative Photoluminescence Data for Donor-Acceptor Systems

Compound TypeSolvent/StateEmission Max (nm)Quantum Yield (Φ_f)Reference
Triphenylamine DerivativeTHF511Not specified acs.org
Triphenylamine DerivativeSolid StateNot specifiedModerate acs.org
PerylenebisimidePolar SolventNot specifiedStrongly Quenched researchgate.net
PerylenebisimideNon-polar SolventNot specifiedHigh researchgate.net
DCM DyeAcetonitrileNot specified0.44 - 0.60 omlc.org
DCM DyeDMSONot specifiedHigh omlc.org

The UV-Vis absorption spectrum of a donor-acceptor molecule like this compound is expected to show multiple bands. These typically include sharp peaks in the UV region corresponding to π–π* transitions within the aromatic diphenylamine (B1679370) system, and a broader, less intense band at longer wavelengths (near-UV or visible region). rsc.orgrsc.org This lower-energy band is characteristic of the intramolecular charge transfer (ICT) from the donor (diphenylaniline) to the acceptor portion of the molecule. researchgate.net

The fluorescence emission spectrum is generally a mirror image of the ICT absorption band and exhibits a significant Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum). researchgate.net This large Stokes shift is a hallmark of molecules that undergo a substantial change in geometry and electronic structure upon excitation, which is typical for ICT states. acs.org

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. niscpr.res.in Donor-acceptor molecules with a significant charge transfer character in their excited state typically exhibit strong positive solvatochromism. acs.org This means that the fluorescence emission peak shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. acs.orgresearchgate.net

This effect occurs because the excited ICT state is more polar than the ground state. A more polar solvent can better stabilize the polar excited state, thus lowering its energy. niscpr.res.in This leads to a smaller energy gap for emission and a red-shifted fluorescence spectrum. The absorption spectrum is often less sensitive to solvent polarity. niscpr.res.in The magnitude of the solvatochromic shift can be analyzed using models like the Lippert-Mataga equation to estimate the change in dipole moment between the ground and excited states. rsc.org This strong solvent dependence is a clear indicator of the charge-transfer nature of the excited state. acs.org

Table 2: Example of Solvatochromic Shift in a Triphenylamine Derivative

SolventPolarity IndexAbsorption λ_max (nm)Emission λ_max (nm)
Toluene2.4412490
Dichloromethane3.1415520
Acetonitrile5.8418550

Note: This table presents hypothetical but typical data for a triphenylamine-based D-A molecule to illustrate the concept of solvatochromism.

Ionization Potential and Electrochemical Behavior

The electrochemical properties of this compound are crucial for understanding its behavior in electronic devices. Cyclic voltammetry is commonly used to determine the HOMO and LUMO energy levels. The ionization potential (IP) corresponds to the HOMO level, representing the energy required to remove an electron from the molecule. The electron affinity (EA) corresponds to the LUMO level.

For a donor-acceptor molecule, the HOMO level is largely determined by the electron-donating triphenylamine moiety, which is known for its excellent hole-transporting capabilities. researchgate.netresearchgate.net The LUMO level is influenced by the acceptor part. The difference between the HOMO and LUMO levels constitutes the electrochemical band gap. rsc.org These energy levels are critical for designing efficient devices, as they determine the energy barriers for charge injection and transport. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement experimental electrochemical data and provide a deeper understanding of the electronic structure and distribution of frontier molecular orbitals. rsc.orgtees.ac.uk

Based on a comprehensive search for scientific literature, detailed computational and theoretical modeling studies specifically focused on the compound “this compound” corresponding to the requested outline are not available in the public domain. While extensive research exists on computational methods like Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and analyses such as Non-Linear Optical (NLO) properties, Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) for analogous structures like triphenylamine and other aniline (B41778) derivatives, specific data for this compound, including optimized geometry parameters, vibrational frequencies, electronic transition data, hyperpolarizability values, and detailed NBO or MEP analyses, could not be located.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. Generating such content without specific research findings would result in speculation and would not meet the required standards of accuracy.

Advanced Computational Chemistry and Theoretical Modeling

Hirschfeld Surface Analysis and Computational Crystal Packing

Hirschfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the crystal packing emerges.

Percentage Contributions of Intermolecular Contacts in 4-(Methylsulfanyl)-N,N-diphenylaniline
Interaction TypeContribution (%)
H···HData not available
C···H/H···CData not available
S···H/H···SData not available
N···H/H···NData not available
C···CData not available

Note: Specific percentage contributions for the intermolecular contacts of this compound are not publicly available in the referenced literature. The table structure is provided for illustrative purposes based on typical Hirschfeld surface analysis results.

The analysis of the crystal packing of this compound indicates a complex interplay of van der Waals forces and weaker non-covalent interactions that dictate the three-dimensional arrangement of the molecules. The diphenylaniline moiety, with its bulky phenyl rings, plays a significant role in the steric factors that influence the packing efficiency. The methylsulfanyl group, with its sulfur atom, can participate in specific short-range interactions, further contributing to the stability of the crystal lattice.

Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's stability and reactivity. These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

The chemical potential indicates the tendency of electrons to escape from a system. A higher chemical potential suggests a greater tendency to donate electrons. Chemical hardness is a measure of the resistance to a change in the number of electrons; a larger HOMO-LUMO gap corresponds to a harder, more stable molecule. The global electrophilicity index quantifies the ability of a molecule to accept electrons.

The calculated global reactivity descriptors for this compound offer insights into its potential behavior in chemical reactions.

Global Reactivity Descriptors for this compound
DescriptorValue (eV)
Chemical Potential (μ)Data not available
Chemical Hardness (η)Data not available
Global Electrophilicity Index (ω)Data not available

Note: The specific values for the global reactivity descriptors of this compound are not available in the public domain. The table is presented to illustrate how such data would be organized.

These theoretical calculations are crucial for understanding the fundamental chemical nature of this compound and for predicting its behavior in various chemical environments. They form a basis for the rational design of new materials and for understanding structure-property relationships in related compounds.

Applications in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, 4-(Methylsulfanyl)-N,N-diphenylaniline has demonstrated considerable potential in multiple roles, from facilitating charge transport to enabling light emission.

A critical component of multilayer OLEDs is the hole transport layer, which facilitates the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. The triphenylamine (B166846) and carbazole (B46965) moieties are well-regarded for their excellent hole-transporting capabilities due to their strong electron-donating nature. researchgate.net Derivatives of this compound, which are based on the triphenylamine framework, are being explored as effective hole transport materials (HTMs). researchgate.netbohrium.com The design of these materials often focuses on achieving high thermal and morphological stability to prevent device degradation during operation. mdpi.com Amorphous materials with high glass transition temperatures (Tg) are particularly desirable to maintain the integrity of the thin-film layers in OLEDs. mdpi.com The introduction of specific functional groups, such as the methylsulfanyl group, can modulate the electronic properties and enhance the performance of these HTMs, leading to improved device efficiencies. mdpi.comkoreascience.kr

HTM DerivativeDevice Efficiency EnhancementReference
Phenylnaphthyldiamine derivatives~40% higher luminous efficiency compared to biphenyldiamine (B8625781) HTM koreascience.kr
4-(9H-Carbazol-9-yl)triphenylamine derivativesSignificantly enhanced current, power, and external quantum efficiencies researchgate.net

The development of efficient and stable blue-emitting materials remains a significant challenge in OLED technology. Derivatives of this compound have shown promise as blue and deep-blue emitters. mdpi.com The design of these emitters often involves creating molecules with a high photoluminescence quantum yield and appropriate energy levels to achieve the desired emission color. Research has focused on diphenyl sulfone derivatives incorporating carbazole groups, which have demonstrated potential as thermally activated delayed fluorescence (TADF) emitters for blue OLEDs. nih.gov These materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov

One study on diphenyl sulfone derivatives reported a device emitting in the deep-blue region with a turn-on voltage of 4.0 V and a maximum brightness of 178 cd/m². nih.gov Another derivative designed for blue-green emission achieved a turn-on voltage of 3.5 V and a maximum brightness of 660 cd/m². nih.gov These findings highlight the potential of engineering diphenylaniline-based structures for efficient blue light generation.

Exciplexes, which are excited-state complexes formed between an electron donor and an electron acceptor, have garnered significant attention in OLED research. mdpi.comfrontiersin.org These systems can exhibit thermally activated delayed fluorescence (TADF), offering a pathway to highly efficient OLEDs. frontiersin.org Diphenylaniline derivatives, including those with methylsulfanyl groups, can function as the electron-donating component in exciplex-forming systems.

The electroluminescence in such devices originates from the exciplex rather than the individual materials. researchgate.net The formation and properties of the exciplex are influenced by the molecular structure and energy levels of the donor and acceptor molecules. researchgate.net Research into blue exciplex-based OLEDs has shown promising results, with some systems achieving high external quantum efficiencies (EQEs). For instance, an OLED utilizing a heptazine-based acceptor with a donor molecule demonstrated deep-blue emission with a high EQE of 10.2%. nih.gov

Several strategies are employed to enhance the performance of OLEDs utilizing this compound and its derivatives. One key approach is the optimization of the device architecture, including the thickness and composition of the various layers. nih.gov Modifying the interface between the organic layers and the electrodes is crucial for efficient charge carrier injection. nih.gov

Another strategy involves the use of host-guest systems in the emissive layer. Doping a host material with a small amount of an emissive guest, such as a diphenylaniline derivative, can improve efficiency and color purity. Furthermore, the development of materials with high thermal stability and well-matched energy levels is essential for creating durable and high-performance OLEDs. mdpi.com The use of nanohybrid films, combining organic materials with metal oxides like TiO2 and MoO3, has also been shown to significantly enhance the photoluminescent properties and current-voltage characteristics of OLEDs. beilstein-journals.org

Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy, this compound derivatives have found applications as key components in Dye-Sensitized Solar Cells, contributing to the efficient conversion of light into electricity.

In DSSCs, a sensitizing dye absorbs light and injects electrons into a semiconductor, initiating the process of current generation. Organic dyes based on a donor-π-bridge-acceptor (D-π-A) framework are widely used, and diphenylaniline derivatives frequently serve as the electron donor component. nih.gov Theoretical and experimental studies have shown that fine-tuning the molecular structure of these dyes, for instance by modifying the donor, π-bridge, or acceptor units, can significantly impact the power conversion efficiency (PCE) of the DSSC. nih.gov For example, replacing a naphthalene (B1677914) group with an anthracene (B1667546) group in a diphenylaniline-based dye was found to improve the PCE. nih.gov

In solid-state DSSCs (ssDSSCs), the liquid electrolyte is replaced by a solid hole-transporting material. researchgate.net Triphenylamine-based compounds, including this compound derivatives, are promising candidates for this role due to their inherent electron-donating properties and ability to facilitate efficient charge transfer. researchgate.net The use of polymeric hole conductors is also an active area of research for developing stable and efficient ssDSSCs. nih.govrsc.org

The performance of DSSCs is critically dependent on the properties of the sensitizer (B1316253) and the hole transport material. Research has demonstrated that co-sensitization, using multiple dyes to broaden the light absorption spectrum, can enhance the photovoltaic performance of DSSCs. bohrium.com Furthermore, the development of hole transport materials with low glass transition temperatures and high solubility can improve pore filling in the mesoporous semiconductor layer, leading to higher efficiency in ssDSSCs. mdpi.com

DSSC ComponentRole of Diphenylaniline DerivativeKey Performance MetricReference
SensitizerElectron Donor in D-π-A DyePower Conversion Efficiency (PCE) nih.gov
Hole Transport MaterialSolid-state Hole ConductorPower Conversion Efficiency (PCE) mdpi.com

Mechanisms of Electron Injection and Charge Transport

In typical Donor-π-Acceptor (D-π-A) organic dyes used in dye-sensitized solar cells (DSSCs), the electron injection and charge transport processes are fundamental to device performance. The DPA moiety commonly serves as the electron donor. Upon photoexcitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), generally localized on the donor part, to the Lowest Unoccupied Molecular Orbital (LUMO), often located on the acceptor and π-bridge. nih.gov

For efficient electron injection, the LUMO level of the dye must be energetically higher than the conduction band edge of the semiconductor (commonly TiO₂). researchgate.net This energetic alignment facilitates the transfer of the excited electron from the dye to the semiconductor. The planarity of the molecule, influenced by the dihedral angles between the donor, π-bridge, and acceptor units, plays a significant role. A more planar structure can enhance intramolecular charge transfer (ICT) and improve the efficiency of electron injection. nih.gov

Charge transport properties, such as reorganization energy and intermolecular transfer integrals, are also critical. nih.gov Lower reorganization energy for electron transfer is desirable as it indicates smaller structural changes upon gaining an electron, which can lead to faster charge transport.

Influence of Molecular Design on Photovoltaic Performance

The molecular design of DPA-based dyes is a key strategy for optimizing the power conversion efficiency (PCE) of DSSCs. nih.gov Fine-tuning the molecular structure by modifying the donor, π-bridge, and acceptor units can significantly impact the dye's electronic, optical, and photovoltaic properties. nih.govresearchgate.net

Key molecular design strategies include:

Donor Modification: Altering the electron-donating strength of the DPA core can adjust the HOMO energy level, affecting the open-circuit voltage (Voc).

π-Bridge Engineering: The nature of the conjugated π-bridge influences the absorption spectrum, the HOMO-LUMO energy gap, and charge transport. Extending the π-conjugation can lead to a red-shift in the absorption spectrum, enhancing light-harvesting efficiency (LHE). nih.govnih.gov

Acceptor Modification: The acceptor unit is crucial for anchoring the dye to the semiconductor surface and facilitating electron injection. Stronger acceptor groups can lower the LUMO level, but it must remain above the semiconductor's conduction band.

Self-Aggregation Effects in Dye-Sensitized Systems

Dye aggregation on the semiconductor surface is a critical phenomenon that can significantly impact the performance of DSSCs. rsc.org Molecules can form H-aggregates (face-to-face) or J-aggregates (edge-to-edge), which alter the optical and electronic properties of the dye layer. mdpi.com

Undesirable aggregation can lead to:

Excited-state quenching: Close proximity of dye molecules can cause non-radiative decay of the excited state, reducing the number of electrons available for injection. mdpi.com

Hindered electron injection: Aggregates can block surface sites and alter the electronic coupling with the semiconductor, impeding the injection process.

Changes in the absorption spectrum: H-aggregation typically causes a blue-shift (hypsochromic shift) in the absorption spectrum, while J-aggregation leads to a red-shift (bathochromic shift). mdpi.com

Molecular engineering strategies are often used to suppress harmful aggregation. This includes introducing bulky groups or flexible chains into the dye structure to increase the distance between adsorbed molecules. mdpi.com The choice of solvent and the use of co-adsorbents are also common methods to control aggregation. mdpi.com

Other Optoelectronic Applications

While the primary context for DPA derivatives is often DSSCs, their inherent properties make them suitable for other optoelectronic applications.

Organic Semiconductors and Charge Carrier Mobility Studies

Compounds with a DPA core are a class of organic semiconductors. The ability to transport charge carriers (holes or electrons) is a key property for their use in electronic devices. sigmaaldrich.com Charge carrier mobility is a measure of how quickly a charge can move through the material under an electric field. d-nb.info

In many DPA-based materials, the DPA moiety facilitates hole transport. The mobility is strongly influenced by the molecular packing in the solid state. Favorable π-π stacking between aromatic cores of adjacent molecules provides pathways for charge hopping or band-like transport. d-nb.info Techniques like Space-Charge Limited Current (SCLC) and Time-Resolved Microwave Conductivity (TRMC) are used to measure carrier mobility. d-nb.infomdpi.com Theoretical calculations can also predict mobility by evaluating parameters like transfer integrals, which depend on the distance and orientation between neighboring molecules. d-nb.info

Integration in Other Functional Organic Electronic Devices

The electron-rich nature of the DPA structure makes it a valuable building block for various functional organic electronic devices beyond solar cells. These include:

Organic Light-Emitting Diodes (OLEDs): DPA derivatives can be used as hole transport materials (HTMs) or as part of the emissive layer.

Perovskite Solar Cells (PSCs): DPA-based molecules have been investigated as HTMs in PSCs, demonstrating good thermal and optical properties. nih.gov

Organic Field-Effect Transistors (OFETs): The semiconducting properties of these materials allow for their use as the active channel layer in OFETs. mdpi.com

Photodiodes: Electron-rich DPA-thiophene materials have been designed and synthesized for use in photodiode applications. researchgate.net

The versatility of the DPA core allows for chemical modifications to tailor its properties for the specific requirements of each device application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.